6-Ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one 6-Ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742921
InChI: InChI=1S/C7H11N3O/c1-3-5-4-6(11)10-7(8-2)9-5/h4H,3H2,1-2H3,(H2,8,9,10,11)
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

6-Ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one

CAS No.:

Cat. No.: VC17742921

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 4-ethyl-2-(methylamino)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C7H11N3O/c1-3-5-4-6(11)10-7(8-2)9-5/h4H,3H2,1-2H3,(H2,8,9,10,11)
Standard InChI Key ZPMSKSOHQRBMBI-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)NC(=N1)NC

Introduction

Synthesis Methodologies

Traditional Multi-Component Reactions

The synthesis of dihydropyrimidinones typically employs the Biginelli reaction, a one-pot three-component condensation of aldehydes, β-keto esters, and urea or thiourea. For 6-ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one, modifications to this method are necessary to incorporate the methylamino group. A study by Ben Carvalho et al. demonstrated that solvent-free twin screw extrusion can achieve high yields (85–92%) of analogous dihydropyrimidinones under catalyst-free conditions, suggesting a scalable and environmentally friendly route .

Table 1: Comparison of Synthesis Methods for Dihydropyrimidinones

MethodCatalystTemperatureYield (%)Reference
Biginelli ReactionTrichloroacetic Acid70°C78–90
Twin Screw ExtrusionNoneAmbient85–92

Functionalization Strategies

Introducing the methylamino group at position 2 may require post-synthetic modifications. For example, nucleophilic substitution of a halogenated precursor with methylamine could be employed, though this approach remains hypothetical in the absence of direct studies.

Industrial and Research Applications

Pharmaceutical Development

Dihydropyrimidinones serve as precursors for antiviral and antidiabetic agents. The ethyl and methylamino substituents could optimize pharmacokinetic profiles by balancing solubility and metabolic stability .

Material Science

The compound’s rigid heterocyclic structure makes it a candidate for designing liquid crystals or coordination polymers, though such applications are underexplored.

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison of Dihydropyrimidinone Derivatives

CompoundSubstituentsKey Properties
6-Ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one6-Ethyl, 2-MethylaminoHypothesized calcium modulation
Ethyl 6-methyl-3,4-dihydropyrimidin-2-one-5-carboxylate6-Methyl, 5-CarboxylatePlatelet aggregation inhibition
4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4-Chlorophenyl, 2-ThioneEnhanced antimicrobial activity

The methylamino group distinguishes 6-ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one from carboxylate or thione derivatives, potentially altering target selectivity and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator